molecular formula C14H8BrClN2O B2884127 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol CAS No. 64820-53-7

6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol

Katalognummer: B2884127
CAS-Nummer: 64820-53-7
Molekulargewicht: 335.59
InChI-Schlüssel: GJVHRACDDIDTBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol typically involves the reaction of anthranilic acid with appropriate amides under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to yield 4-oxo-3,4-dihydroquinazolines . The bromination and chlorination steps are then carried out to introduce the bromo and chloro substituents on the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine are used for halogenation reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

    6-Bromoquinazoline: Shares the bromine substituent but lacks the chlorophenyl group.

    4-(2-Chlorophenyl)quinazoline: Contains the chlorophenyl group but lacks the bromine substituent.

    Quinazoline-2-ol: The parent compound without any substituents.

Uniqueness: 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is unique due to the presence of both bromo and chlorophenyl substituents, which contribute to its distinct biological activities and chemical properties. These substituents enhance its ability to interact with various molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .

Biologische Aktivität

6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is a synthetic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C13H8BrClN2O
Molecular Weight 305.57 g/mol
CAS Number 64820-53-7

Quinazoline derivatives, including this compound, have been shown to exhibit various mechanisms of action:

  • Inhibition of Tyrosine Kinase : Quinazolines are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a critical role in tumor growth and proliferation .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and disrupting cell cycle progression .
  • Cell Cycle Arrest : Specifically, compounds like this compound have been observed to cause cell cycle arrest in the S-phase, leading to reduced cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives:

  • Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, IC50 values were reported in the micromolar range against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines .
Cell Line IC50 (µM)
A5495.9 ± 1.7
SW48016.1
MCF-73.2

Mechanistic Insights

A study involving molecular docking and dynamic simulations indicated that this compound binds effectively to the active site of EGFR, suggesting a strong potential for inhibiting its activity . Additionally, flow cytometric analyses confirmed that treatment with this compound leads to an increase in early and late apoptotic cells, indicating its effectiveness in inducing programmed cell death .

Structure–Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often linked to their structural features:

  • Substituents on the Quinazoline Ring : The presence of halogen atoms (like bromine and chlorine) enhances the lipophilicity and biological activity of these compounds.
  • Positioning of Functional Groups : The positioning of substituents on the phenyl ring significantly influences their interaction with target proteins such as EGFR .

Eigenschaften

IUPAC Name

6-bromo-4-(2-chlorophenyl)-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVHRACDDIDTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.